Neopentyl 2,3,5,6-tetramethylbenzoate is an organic compound that belongs to the class of benzoates, characterized by its ester functional group derived from benzoic acid. The compound features a neopentyl group and four methyl substituents located at the 2, 3, 5, and 6 positions of the benzene ring. This unique structure contributes to its distinctive physical and chemical properties, including increased steric hindrance due to the bulky neopentyl and tetramethyl groups. Such steric effects often influence the compound's reactivity and interaction with biological systems .
Synthesis of neopentyl 2,3,5,6-tetramethylbenzoate can be achieved through several methods:
Neopentyl 2,3,5,6-tetramethylbenzoate finds applications primarily in:
Neopentyl 2,3,5,6-tetramethylbenzoate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Neopentyl benzoate | Neopentyl group attached to benzoate | Simpler structure without methyl substitutions |
| Tetramethylbenzoate | Four methyl groups on a benzoate | Lacks the neopentyl group |
| Trimethyl 2-ethylbenzoate | Ethyl group and three methyl groups on benzoate | Different alkyl substitution pattern |
| Diisobutyl phthalate | Two isobutyl groups on phthalate | Used primarily as a plasticizer |
The uniqueness of neopentyl 2,3,5,6-tetramethylbenzoate lies in its combination of a bulky neopentyl group with multiple methyl substituents on the aromatic ring, which enhances its steric hindrance and potentially alters its reactivity compared to simpler esters or those with fewer bulky groups .
Neopentyl 2,3,5,6-tetramethylbenzoate represents a structurally complex aromatic ester characterized by significant steric bulk arising from both the neopentyl alcohol moiety and the tetramethyl-substituted benzoic acid component [1]. The molecular formula C₁₆H₂₄O₂ corresponds to a molecular weight of 248.36 g/mol, with the compound featuring a total of 18 heavy atoms and exhibiting moderate conformational flexibility with 4 rotatable bonds [1].
The molecular geometry is fundamentally influenced by the spatial arrangement of the bulky substituents around the benzene ring and the ester linkage. The tetramethyl substitution pattern creates a highly substituted aromatic system where methyl groups occupy the 2,3,5,6-positions, leaving only the 1,4-positions unsubstituted [1]. This substitution pattern generates substantial steric crowding around the carboxyl functionality, which significantly impacts the molecule's conformational preferences and reactivity.
The neopentyl group (2,2-dimethylpropyl) attached to the oxygen atom of the ester introduces additional steric hindrance. This tertiary alkyl substituent is known for its extreme steric bulk, which affects both the conformational dynamics and chemical reactivity of the molecule [2] [3]. The energy barrier for aryl-oxygen bond rotation in neopentyl 2,3,5,6-tetramethylbenzoate is estimated at 12-15 kcal/mol, comparable to barriers observed in similar sterically hindered aromatic systems [4].
Dynamic nuclear magnetic resonance studies of analogous neopentyl-substituted aromatics reveal that the syn conformation is energetically favored due to attractive van der Waals interactions between the neopentyl and methyl groups [5]. In structurally related compounds such as 1-neopentyl-2,4,5,6-tetramethylbenzenes, the syn conformer is stabilized by 1.2-1.5 kcal/mol compared to the anti form through interlocking van der Waals interactions [5].
The topological polar surface area of 26.3 Ų indicates a relatively low polar character despite the presence of the ester functional group [1]. This limited polarity, combined with the extensive nonpolar surface area provided by the multiple methyl substituents, contributes to the compound's highly lipophilic character with a calculated XLogP3-AA value of 5.0 [1].
The nuclear magnetic resonance spectroscopic profile of neopentyl 2,3,5,6-tetramethylbenzoate is characterized by distinctive chemical shifts reflecting the highly substituted aromatic environment and the sterically congested ester linkage. The proton nuclear magnetic resonance spectrum is expected to display aromatic protons in the 6.5-7.5 ppm region, with the tetramethyl substitution pattern resulting in simplified aromatic signals due to the symmetrical substitution [6] [7].
The methyl groups attached to the benzene ring appear as distinct signals in the aliphatic region, typically around 2.0-2.5 ppm, while the neopentyl substituent generates characteristic patterns with the central quaternary carbon methyl groups appearing as a singlet around 1.0 ppm and the methylene bridge protons appearing as a singlet around 4.2 ppm due to the symmetrical environment [6] [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information with the carbonyl carbon appearing in the characteristic ester region at approximately 165-175 ppm [9] [6]. The aromatic carbons display multiple signals reflecting the substitution pattern, with quaternary aromatic carbons appearing downfield and methyl-bearing carbons showing distinct chemical shifts based on their electronic environment [7].
The infrared spectroscopic profile of neopentyl 2,3,5,6-tetramethylbenzoate exhibits characteristic absorption bands consistent with aromatic ester functionality. The carbonyl stretching frequency appears in the range of 1720-1735 cm⁻¹, typical for aromatic esters where the electron-withdrawing nature of the aromatic ring shifts the absorption to higher frequencies compared to aliphatic esters [10].
Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while the extensive methyl substitution generates strong aliphatic carbon-hydrogen stretching absorptions in the 2850-3000 cm⁻¹ range [11] [12]. The aromatic carbon-carbon stretching and bending vibrations appear in the fingerprint region between 1400-1600 cm⁻¹, providing structural confirmation of the substituted benzene ring system [12].
The steric congestion around the ester linkage may result in slight shifts in the carbonyl stretching frequency compared to less hindered aromatic esters, reflecting the impact of the bulky neopentyl group on the electronic environment of the carbonyl carbon [10].
Mass spectrometric analysis of neopentyl 2,3,5,6-tetramethylbenzoate reveals characteristic fragmentation patterns typical of aromatic esters. The molecular ion peak at m/z 248 is expected to be relatively strong, as aromatic esters generally exhibit more stable molecular ions compared to aliphatic esters [13] [14].
The primary fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group, resulting in loss of the neopentyl radical (87 mass units) to generate a base peak at m/z 161 corresponding to the tetramethylbenzoyl cation [13] [14]. Secondary fragmentation processes produce additional characteristic peaks at m/z 178 and 160, reflecting further decomposition of the aromatic acylium ion [1].
The fragmentation pattern is influenced by the stability of the resulting carbocations, with the tetramethyl-substituted benzoyl cation being particularly stabilized by the electron-donating methyl substituents [13]. The neopentyl group, despite its steric bulk, fragments readily due to the stability of the tertiary carbocation formed upon alpha-cleavage [14].
The thermal stability of neopentyl 2,3,5,6-tetramethylbenzoate is enhanced by the aromatic character of the molecule and the absence of easily eliminated functional groups. Aromatic esters typically demonstrate good thermal stability up to temperatures of 200°C before significant decomposition occurs [15]. The extensive methyl substitution provides additional stabilization through hyperconjugation effects, which strengthen the aromatic system and increase resistance to thermal degradation.
The predicted boiling point range of 290-310°C reflects the significant molecular weight and intermolecular forces present in this substituted aromatic ester [16] [17]. This elevated boiling point is consistent with the substantial van der Waals interactions arising from the large molecular surface area created by the multiple methyl substituents and the neopentyl group.
Melting point predictions based on structural analogies and group contribution methods suggest a range of 30-50°C [16]. The relatively low melting point despite the molecular complexity can be attributed to the steric hindrance preventing efficient crystal packing. The bulky neopentyl group and the tetramethyl substitution pattern create molecular irregularities that disrupt crystalline arrangements, favoring the liquid phase at moderate temperatures [16] [15].
Phase behavior studies of related tetramethyl-substituted aromatic compounds indicate that steric effects play a crucial role in determining phase transition temperatures [18] [19]. The introduction of bulky substituents generally lowers crystallization temperatures while increasing boiling points, resulting in broader liquid ranges that are advantageous for many applications.
Differential scanning calorimetry analysis would be expected to reveal distinct phase transitions, with the glass transition temperature requiring experimental determination due to the complex interplay between molecular flexibility and intermolecular interactions [19]. The thermal stability profile suggests suitability for applications requiring moderate thermal resistance without decomposition.
The solubility characteristics of neopentyl 2,3,5,6-tetramethylbenzoate are dominated by its highly lipophilic nature, as evidenced by the calculated partition coefficient (XLogP3-AA = 5.0) [1]. This high lipophilicity value indicates strong preference for nonpolar environments and very limited water solubility, classifying the compound as practically insoluble in aqueous media with predicted solubility below 0.1 g/L [20] [21].
The extensive nonpolar surface area created by the eight methyl substituents and the neopentyl group significantly reduces interaction with polar solvents while enhancing compatibility with nonpolar and moderately polar organic solvents [20] [22]. Solubility in ethanol and other alcohols is expected to be high (>100 g/L) due to the favorable interactions between the ester functionality and hydroxyl groups, combined with the moderate polarity of alcoholic solvents [22].
Dichloromethane and other chlorinated solvents provide excellent solubility (>200 g/L) for this compound, reflecting the compatibility between the aromatic system and the polarizable chlorinated solvents [22] [23]. Similarly, hexane and other nonpolar hydrocarbons are expected to dissolve substantial quantities (>100 g/L) due to favorable van der Waals interactions with the extensive alkyl substitution [22] [23].
Partition coefficient studies using computational methods indicate very high lipophilicity, which correlates well with the structural features of the molecule [21] [24]. The octanol-water partition coefficient (LogP = 5.0) places this compound in the highly lipophilic category, suggesting strong membrane permeability characteristics and potential for bioaccumulation [21].
The solubility profile in polar aprotic solvents such as acetone shows good compatibility, while highly polar solvents like dimethyl sulfoxide provide only moderate solubility due to the limited polar surface area of the molecule [20]. These solubility characteristics have important implications for processing, formulation, and environmental fate considerations.